Cas no 63993-73-7 (Piperonyl butoxide)

Piperonyl butoxide structure
Piperonyl butoxide structure
Product Name:Piperonyl butoxide
CAS No:63993-73-7
MF:C19H30O5
MW:338.438506603241
CID:508422
Update Time:2023-08-03

Piperonyl butoxide Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzodioxole,5-[[2-(2-butoxyethoxy)ethoxy]methyl]-6-propyl-, mixt. with petroleumdistillates and pyrethrins
    • Raid
    • PIPERONYL BUTOXIDE
    • Butacide
    • Butocide
    • Ethanol butoxide
    • Pyrenone 606
    • Piperonylbutoxide
    • 6-Propylpiperonyl butyl diethylene glycol ether
    • 5-((2-(2-Butoxyethoxy)ethoxy)methyl)-6-propylbenzo[d][1,3]dioxole
    • Butyl carbitol 6-propylpiperonyl ether
    • Butoxide (synergist)
    • 2-(2-Butoxyethoxy)ethyl 6-propylpiperonyl ether
    • FMC 5273
    • NIA 5273
    • Caswell No. 670
    • Alleviate
    • 6-(Propylpiperonyl)butylcarbityl ether
    • ENT 14,250
    • 1,3-Benzodioxole, 5-[[2-(2-butoxyethoxy)ethoxy]methyl]-6-propyl-
    • Piperonyl butoxide
    • Inchi: 1S/C19H30O5/c1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2/h12-13H,3-11,14-15H2,1-2H3
    • InChI Key: FIPWRIJSWJWJAI-UHFFFAOYSA-N
    • SMILES: O1COC2=CC(COCCOCCOCCCC)=C(C=C12)CCC

Computed Properties

  • Exact Mass: 338.209324
  • Monoisotopic Mass: 338.209324
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 13
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2

Experimental Properties

  • Density: 1.066
  • Boiling Point: 396.2°Cat760mmHg
  • Flash Point: 165.3°C
  • Refractive Index: Index of refraction: 1.50 at 20 °C/D

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